Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core with a methyl ester at position 4 and a methyl group at position 1.
Properties
IUPAC Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-4-7-8(10(13)14-2)3-5-11-9(7)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIYSVECKXQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines .
Scientific Research Applications
Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolo[2,3-b]pyridine scaffold : A bicyclic system combining pyrrole and pyridine rings, enabling π-π stacking interactions and hydrogen bonding, which are critical in medicinal chemistry .
- Substituents : The methyl ester at position 4 enhances solubility and serves as a handle for further functionalization, while the 1-methyl group modulates steric and electronic effects .
Synthetic Routes: Analogous compounds, such as methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 951625-93-7), are synthesized via multi-step reactions involving iminophosphorane intermediates and methyl trans-4-oxo-2-pentenoate in chloroform under inert conditions .
Applications :
Pyrrolo[2,3-b]pyridine derivatives are explored as kinase inhibitors, β-secretase inhibitors for Alzheimer’s disease, and intermediates in pseudopeptide synthesis .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate with structurally related compounds:
Reactivity and Functionalization
- Halogenated Derivatives : Chloro and bromo substituents (e.g., 4-chloro, 5-bromo) enable cross-coupling reactions (Suzuki, Buchwald-Hartwig) for drug diversification .
- Ester Groups: The methyl ester at position 4 can be hydrolyzed to carboxylic acids for further conjugation, as seen in 3-[(1-methylpyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid (PDB ligand 6EN) .
Biological Activity
Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrrolo[2,3-b]pyridine family. Its structure includes a pyrrole ring fused with a pyridine ring and a carboxylate group, which contributes to its reactivity and biological activity.
Target Receptors
The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play crucial roles in various cellular processes, including proliferation, differentiation, and survival.
Mode of Action
The compound acts as an inhibitor of FGFR activity. By binding to these receptors, it disrupts their signaling pathways, which are often aberrantly activated in cancer cells. The inhibition leads to:
- Decreased cell proliferation
- Induction of apoptosis in cancer cells
- Inhibition of migration and invasion of cancer cells
Anticancer Effects
Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. Notably:
- In vitro studies demonstrated significant inhibition of 4T1 breast cancer cells , leading to apoptosis through mitochondrial pathways.
- The compound showed IC50 values indicating effective inhibition against FGFR1, FGFR2, and FGFR3 with values ranging from 7 nM to 712 nM depending on the receptor subtype .
Case Studies and Research Findings
- Inhibition of Breast Cancer Cell Proliferation
-
Migration and Invasion Studies
- The compound significantly reduced the migration and invasion capabilities of 4T1 cells in transwell assays. This effect was associated with downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2), suggesting a mechanism that inhibits tumor metastasis .
Pharmacokinetics
This compound is characterized as a solid at room temperature. Its stability can be influenced by environmental factors such as temperature; thus, it is recommended to store it under refrigeration to maintain its efficacy .
Summary Table of Biological Activities
| Activity Type | Description | IC50 Values (nM) |
|---|---|---|
| FGFR Inhibition | Inhibits FGFR signaling pathways | FGFR1: 7 |
| FGFR2: 9 | ||
| FGFR3: 25 | ||
| Antiproliferative | Inhibits proliferation of breast cancer cells | ~1900 |
| Induces Apoptosis | Promotes cell death via mitochondrial pathways | N/A |
| Migration Inhibition | Reduces migration/invasion of cancer cells | N/A |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclization of pyridine derivatives with carboxylic acid precursors. A two-step approach involves (i) functionalizing pyrrolo[2,3-b]pyridine intermediates with methyl groups and (ii) esterifying the carboxylic acid moiety. Key conditions include refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like ammonium acetate to promote cyclization . For example, chlorinated analogs are synthesized via direct chlorination of the parent pyrrolo[2,3-b]pyridine scaffold under mild acidic conditions . Yield optimization requires precise control of temperature (60–100°C) and stoichiometric ratios of reagents.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment.
- Spectroscopy :
- NMR : -NMR should show characteristic peaks: δ 3.9–4.1 ppm (ester methyl), δ 7.2–8.0 ppm (aromatic protons), and δ 2.5–3.0 ppm (N-methyl group) .
- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 206.2 (M+H) .
Q. What are the stability considerations for this compound under laboratory storage?
- The ester group is hydrolytically sensitive. Storage at 2–8°C in anhydrous conditions (e.g., desiccator with silica gel) is critical. Stability studies show <5% degradation over 6 months when protected from light and moisture . For long-term storage, lyophilization in inert atmospheres (argon) is advised.
Advanced Research Questions
Q. How do electronic effects of substituents on the pyrrolo[2,3-b]pyridine core influence reactivity in cross-coupling reactions?
- The electron-deficient nature of the pyridine ring enhances reactivity in Suzuki-Miyaura couplings. For instance, brominated derivatives at the 5-position undergo palladium-catalyzed coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) with >80% yield. The methyl ester at the 4-position stabilizes intermediates via resonance, reducing side reactions . Computational DFT studies suggest that electron-withdrawing groups (e.g., -Cl) at the 6-position increase electrophilicity, favoring nucleophilic substitution .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Structural Comparisons : Analogs with chlorine at the 6-position (e.g., Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) show 10-fold higher kinase inhibition due to enhanced H-bonding with ATP-binding pockets .
- Metabolic Stability : The N-methyl group in the target compound reduces metabolic oxidation compared to unmethylated analogs, as shown in hepatic microsome assays (t = 45 min vs. 12 min) .
- Data Normalization : Use standardized assays (e.g., FRET-based kinase profiling) to minimize variability between studies .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict high gastrointestinal absorption (LogP = 1.8) but moderate blood-brain barrier penetration (BBB score = 0.3).
- Docking Studies : Molecular docking with cytochrome P450 3A4 (CYP3A4) identifies the methyl ester as a site for metabolism. Replacing it with a tert-butyl ester improves metabolic stability (ΔG = -9.2 kcal/mol) .
- QSAR Models : Hammett σ values for substituents correlate with antibacterial IC (R = 0.89), enabling rational design of electron-withdrawing groups .
Methodological Recommendations
- Synthetic Protocols : Prioritize Pd(dppf)Cl as a catalyst for coupling reactions due to its tolerance for steric hindrance .
- Analytical Workflows : Combine LC-MS with -NMR to distinguish regioisomers (e.g., 4-carboxylate vs. 5-carboxylate derivatives) .
- Data Reproducibility : Report reaction conditions in detail (e.g., degassing steps, catalyst loading) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
